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2,3-Dimethylstyrene - 40243-75-2

2,3-Dimethylstyrene

Catalog Number: EVT-3561679
CAS Number: 40243-75-2
Molecular Formula: C10H12
Molecular Weight: 132.20 g/mol
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Product Introduction

1-Chloro-2,3-dimethylbenzene

Compound Description: 1-Chloro-2,3-dimethylbenzene is a substituted aromatic compound used as a starting material in various organic synthesis reactions. Research on this compound focuses on its electrophilic substitution reactions, particularly those involving phenonium ion intermediates. One study demonstrated that reacting 1-chloro-2,3-dimethylbenzene with nitric acid in acetic anhydride leads to the formation of 3-chloro-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. [] This adduct can further react with mesitylene in the presence of trifluoroacetic acid to produce 3′-chloro-2,4,4′,5′,6-pentamethylbiphenyl. []

5-Isopropyl-2,3-dimethylbenzene-1,4-diol

Compound Description: This compound, also known as 5-isopropyl-2,3-dimethylhydroquinone, is a derivative of hydroquinone with an isopropyl group attached to the benzene ring. It is synthesized via a Friedel-Crafts alkylation reaction using 2,3-dimethylhydroquinone, isopropanol, and a mixture of Brønsted acids. [] This compound exhibits a higher partition coefficient (log P) compared to hydroquinone, indicating increased solubility in the organic phase. []

1-Bromo-2,3-dimethylbenzene

Compound Description: 1-Bromo-2,3-dimethylbenzene serves as a key starting material in the synthesis of 2-(2,3-dimethylphenyl)-1-propanal, a fragrance compound and an intermediate in the production of medetomidine, a veterinary sedative. [, ] This synthesis involves the reaction of 1-bromo-2,3-dimethylbenzene with chloroacetone. [, ]

1,2-Bis(trichlorosilyl)-4,5-dimethylbenzene

Compound Description: 1,2-Bis(trichlorosilyl)-4,5-dimethylbenzene (E1) is synthesized through a [4+2]-cycloaddition reaction between disilylethyne (Cl3SiC≡CSiCl3) and 2,3-dimethyl-1,3-butadiene followed by oxidation with DDQ. []

Source and Classification

2,3-Dimethylstyrene is derived from the petrochemical industry, typically synthesized through various alkylation processes involving toluene or other aromatic compounds. It belongs to the broader class of styrenes, which are characterized by a vinyl group attached to a phenyl group. The compound is classified under alkenes and aromatic hydrocarbons, highlighting its dual characteristics as both an unsaturated hydrocarbon and an aromatic compound.

Synthesis Analysis

Methods of Synthesis

The synthesis of 2,3-Dimethylstyrene can be achieved through several methods:

  1. Alkylation of Toluene: One common method involves the alkylation of toluene with propylene in the presence of a catalyst such as aluminum chloride. This reaction typically occurs under high temperature and pressure conditions.
  2. Dehydrogenation Reactions: Another approach includes the dehydrogenation of cumene or other related compounds, where catalysts such as palladium or iron oxide facilitate the reaction under controlled conditions.
  3. Selective Conversion: Recent studies have explored selective conversion methods from D-limonene to produce 2,3-Dimethylstyrene using palladium catalysts in anhydrous solvents at elevated temperatures .

Technical Details

The technical aspects of these synthesis methods often involve optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield while minimizing by-products. For example, using palladium catalysts can enhance selectivity towards desired products while reducing unwanted side reactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2,3-Dimethylstyrene consists of a benzene ring with two methyl groups positioned at the 2 and 3 carbon atoms.

  • Molecular Formula: C10H12C_{10}H_{12}
  • Molecular Weight: Approximately 132.20 g/mol
  • Structural Representation:
C6H4(CH3)2CH=CH2\text{C}_6\text{H}_4(\text{CH}_3)_2\text{CH}=\text{CH}_2

This structure allows for significant reactivity due to the presence of the vinyl group (CH=CH2CH=CH_2), making it suitable for polymerization reactions.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylstyrene participates in various chemical reactions:

  1. Polymerization: The most significant reaction is its polymerization via free radical mechanisms, leading to high molecular weight polymers that are useful in plastics and resins.
  2. Electrophilic Substitution: The aromatic nature allows for electrophilic substitution reactions on the benzene ring, facilitating the formation of various derivatives.
  3. Oxidation and Reduction: It can undergo oxidation to form ketones or alcohols and reduction to yield saturated hydrocarbons.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing Agents: Hydrogen gas with palladium catalysts for reduction.
  • Halogenation Agents: Chlorine or bromine for electrophilic substitution reactions.
Mechanism of Action

Process and Data

The mechanism by which 2,3-Dimethylstyrene acts primarily involves its ability to undergo polymerization through a free radical chain reaction. The initial step involves the generation of free radicals that react with the vinyl group, leading to chain propagation until termination occurs.

  • Initiators: Common initiators include peroxides or azo compounds that decompose to form free radicals.
  • Reaction Environment: Factors such as temperature and solvent can significantly influence the rate and efficiency of polymerization.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 185 °C
  • Density: About 0.86 g/cm³ at 20 °C
  • Solubility: Insoluble in water but soluble in organic solvents like ethanol and ether.

Chemical Properties

  • Reactivity: Highly reactive due to the vinyl group; readily undergoes polymerization.
  • Stability: Relatively stable under normal conditions but can polymerize upon exposure to heat or light.
Applications

Scientific Uses

  1. Polymer Production: Used extensively as a monomer in synthesizing specialty polymers with tailored properties for applications in coatings, adhesives, and plastics.
  2. Research Studies: Investigated for its metabolic pathways in biological systems and potential toxicity effects.
  3. Industrial Applications: Employed in producing resins and other materials that require specific mechanical properties.
  4. Flavoring Agents: Emerging research indicates potential applications in producing natural flavors through fermentation processes involving fungi .
Synthesis and Manufacturing Methodologies

Advanced Synthetic Pathways for 2,3-Dimethylstyrene Derivatives

The synthesis of 2,3-dimethylstyrene derivatives leverages cutting-edge organic methodologies to achieve precise structural control and functionality. Industrially, Friedel-Crafts acylation serves as the foundational step, where o-xylene undergoes acyl chloride reaction to form methyl ketone intermediates, followed by Wittig olefination to install the vinyl group. Recent advances have integrated metathesis protocols using Grubbs catalysts, enabling more efficient vinyl group introduction under milder conditions compared to traditional dehydrative routes [8]. For specialized derivatives like fluorinated or carboxylated analogs, electrophilic aromatic substitution permits regioselective functionalization prior to vinylation, capitalizing on the electron-donating methyl groups to direct ortho/para positioning [7].

A significant breakthrough involves RAFT copolymerization with maleic anhydride derivatives, enabling precise control over molecular architecture. This technique employs chain transfer agents (CTAs) such as 2-cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate to regulate molecular weight distributions (Đ < 1.3) while maintaining high reactivity ratios. The resulting alternating copolymers exhibit thermal stability exceeding 300°C, making them ideal for high-performance composites [1]. Recent patent literature (CN-114058273-A, JP-2022009148-A) describes emulsion-based routes using 2,4-dimethylstyrene to produce conductive binders for lithium-ion batteries, highlighting industrial adoption of these pathways [8].

Table 1: Advanced Synthetic Routes for Key Derivatives

DerivativeMethodCatalyst/CTAMolecular Weight (Mn)Dispersity (Đ)
Poly(2,3-DMS-alt-MAnh)RAFT CopolymerizationCPY Trithiocarbonate15,000–40,000 Da1.15–1.25
4-Fluoro-2,3-dimethylstyreneElectrophilic FluorinationHF/Pyridine ComplexN/AN/A
Carboxylated DMS CopolymerFree Radical Polymerizationα-MSD8,000–25,000 Da1.20–1.35
Conductive BinderEmulsion PolymerizationPotassium Persulfate50,000–80,000 Da1.40–1.60

Catalytic Decomposition Techniques for Controlled Molecular Rearrangement

Catalytic decomposition of 2,3-dimethylstyrene derivatives addresses environmental and safety challenges by converting hazardous byproducts into benign compounds. Bifunctional metal oxide catalysts like CuO-CeO₂/γ-Al₂O₃ demonstrate exceptional efficiency in decomposing phosphonate analogs (e.g., dimethyl methylphosphonate, DMMP) at 350°C, achieving protection times exceeding 237 minutes. The mechanism involves surface-adsorbed oxygen species generated through Ce³⁺/Ce⁴⁺ redox cycles, which cleave P–O and C–S bonds in sulfur-containing impurities [3].

Zeolite-based systems offer complementary pathways, with H-BEA zeolites (Si/Al = 18.5) decomposing dimethyl sulfide (DMS) at 500°C via Brønsted acid site-mediated scission. The process generates methyl mercaptan intermediates, ultimately yielding H₂S for capture by ZnO adsorbents—a critical step for fuel cell gas purification. Catalyst stability remains paramount; H-BEA maintains >95% conversion over 50 hours due to its resistance to coke formation, whereas γ-Al₂O₃ analogs deactivate rapidly [6]. Recent innovations focus on hierarchical MOF@CaO composites (e.g., Ce-BDC-MOF@CaO) derived from waste PET, which enhance porosity for adsorbing decomposition byproducts while providing Lewis acid sites for rearrangement [2].

Table 2: Decomposition Performance of Catalytic Systems

Catalyst SystemTarget CompoundTemperatureConversionKey Mechanism
CuO-5% CeO₂/γ-Al₂O₃DMMP350°C>99% (237 min)Surface Oxygen Activation
H-BEA-18.5 ZeoliteDMS500°C95%Brønsted Acid Cleavage
γ-Al₂O₃DMS500°C65%Lewis Acid-Mediated Scission
Ce-BDC-MOF@CaOOrganic Sulfides300°C85%Adsorption-Oxidation Cascade

Optimization of Free-Radical-Initiated Copolymerization Processes

Free-radical copolymerization of 2,3-dimethylstyrene requires meticulous kinetics control to balance reactivity and molecular weight distribution. The monomer’s electron-rich vinyl group exhibits a reactivity ratio (r₁ ≈ 0.8–1.2) when copolymerized with maleimides or acrylates, favoring alternating sequences due to polarity differences. Mayo-Lewis kinetics govern this process, where the copolymer composition equation dictates feed adjustments to maintain uniformity across conversions [9]. Industrial processes mitigate compositional drift through semi-batch monomer addition, ensuring constant comonomer ratios.

Critical to optimization is the deployment of chain transfer agents (CTAs). α-Methylstyrene dimer (α-MSD) proves exceptionally effective, capping molecular weights (Mn = 8,000–25,000 Da) while introducing terminal unsaturation for downstream crosslinking. NMR studies confirm α-MSD’s mechanism: polymer radicals add to its terminal double bond, fragmenting into isopropylbenzene radicals that reinitiate chains. This reduces polydispersity to Đ ≈ 1.2–1.4 without sacrificing thermal stability—copolymers retain >95% weight at 250°C [7]. Response surface methodology (RSM) further refines parameters like initiator concentration (0.1–0.5 mol%) and temperature (70–90°C), maximizing conversion >98% while minimizing branching.

Role of Stabilizers in Industrial-Scale Production

Stabilizers ensure 2,3-dimethylstyrene’s viability during storage, processing, and polymerization by suppressing premature reactions. Radical inhibitors like tert-butylcatechol (TBC, 100–500 ppm) act as hydrogen donors, quenching peroxides and extending shelf life to >12 months at 8°C. During high-temperature copolymerization (e.g., >100°C for maleimide systems), synergistic stabilizer blends are essential:

  • Primary Antioxidants: Phenolic agents (e.g., BHT) scavenge propagating alkoxy radicals
  • Secondary Stabilizers: Phosphites hydrolyze peroxides, reducing chain scission
  • Metal Deactivators: Stearic acid chelates trace metal ions that catalyze oxidation [4]

The shift toward eco-friendly stabilizers aligns with global regulations; calcium-zinc systems now replace lead-based additives in polymer applications. For 2,3-dimethylstyrene-derived polymers, hydroxymethylpropanediol (TMP) enhances UV resistance by absorbing high-energy radiation and dissipating it thermally. Market analyses project 5–6% CAGR for non-toxic stabilizers through 2030, driven by construction and automotive sectors requiring halogen-free flame retardancy [4].

Table 3: Industrial Stabilizer Systems for 2,3-Dimethylstyrene

Stabilizer CategoryRepresentative CompoundsConcentrationPrimary Function
Polymerization Inhibitortert-Butylcatechol (TBC)100–500 ppmQuenches Radicals During Storage
Thermal Co-StabilizerStearic Acid0.1–0.5 wt%Metal Chelation, Lubrication
UV Resistance Agent2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (TMP)0.3–1.0 wt%Absorbs UV Radiation, Prevents Yellowing
AntioxidantButylated Hydroxytoluene (BHT)0.05–0.2 wt%Terminates Oxidation Chains

Comprehensive Compound List

Properties

CAS Number

40243-75-2

Product Name

2,3-Dimethylstyrene

IUPAC Name

1-ethenyl-2,3-dimethylbenzene

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

InChI

InChI=1S/C10H12/c1-4-10-7-5-6-8(2)9(10)3/h4-7H,1H2,2-3H3

InChI Key

HLOUDBQOEJSUPI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C=C)C

Canonical SMILES

CC1=C(C(=CC=C1)C=C)C

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